molecular formula C9H9NO B1370219 4-Hydroxy-2,3-dimethylbenzonitrile CAS No. 448961-58-8

4-Hydroxy-2,3-dimethylbenzonitrile

Cat. No. B1370219
M. Wt: 147.17 g/mol
InChI Key: LUOBVTFFWKJVTN-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-dimethylbenzonitrile is a chemical compound with the molecular formula C9H9NO . It has a molecular weight of 147.18 g/mol . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2,3-dimethylbenzonitrile consists of a benzonitrile group with hydroxy and methyl groups attached to the benzene ring . The exact positions of these groups on the benzene ring give the compound its unique properties .


Physical And Chemical Properties Analysis

4-Hydroxy-2,3-dimethylbenzonitrile is a solid at room temperature . It has a molecular weight of 147.18 g/mol . The compound has a flash point of 146.6°C and a boiling point of 318.8±30.0°C at 760 mmHg .

Scientific Research Applications

1. Chemical Reactions and Structural Analysis

4-Hydroxy-2,3-dimethylbenzonitrile and related compounds have been studied for their interesting chemical reactions. For instance, the reaction of dimethylbenzonitriles with nitric acid in acetic anhydride has been observed to give nitroacetoxy adducts, which upon thermolysis yield the original dimethylbenzonitrile along with nitrobenzonitrile derivatives (Fischer & Greig, 1973). Additionally, the infrared and Raman spectra of dimethylbenzonitriles, including 2,3-dimethylbenzonitrile, have been recorded, providing insights into their vibrational properties (Sarma, 1986).

2. Phototransposition and Photoaddition Reactions

The phototransposition and photoaddition reactions of dimethylbenzonitriles have been studied. In particular, the reactivity of different isomers of dimethylbenzonitriles under light exposure in acetonitrile and trifluoroethanol environments has been explored (Howell, Pincock, & Stefanova, 2000).

3. Corrosion Inhibition Properties

Quinoline derivatives, including those with a dimethylbenzonitrile group, have been investigated for their corrosion inhibition properties. Computational studies on these derivatives have explored their interaction with metal surfaces, providing insights into their potential as corrosion inhibitors (Erdoğan et al., 2017).

4. Fluorescence Studies

Fluorescence excitation spectra of compounds related to 4-Hydroxy-2,3-dimethylbenzonitrile, such as 4-(dimethylamino)benzonitrile, have been studied to understand their photophysical properties. These studies have implications for understanding the charge-transfer mechanisms and fluorescence behavior of these compounds (Daum et al., 2001).

Safety And Hazards

4-Hydroxy-2,3-dimethylbenzonitrile is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-hydroxy-2,3-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-7(2)9(11)4-3-8(6)5-10/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOBVTFFWKJVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597622
Record name 4-Hydroxy-2,3-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,3-dimethylbenzonitrile

CAS RN

448961-58-8
Record name 4-Hydroxy-2,3-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448961-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2,3-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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